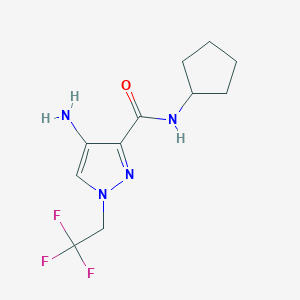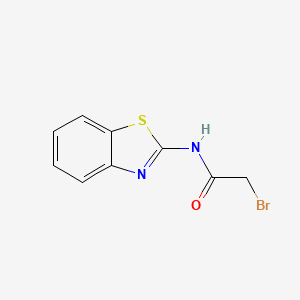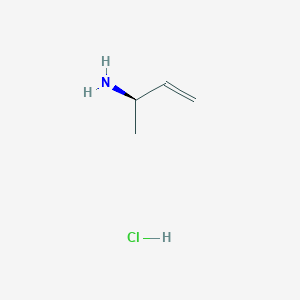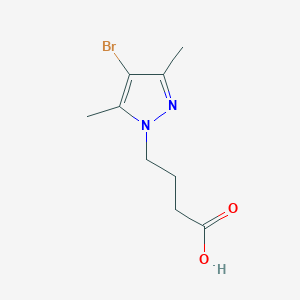
4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” is a research chemical . It has a molecular formula of C9H13BrN2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C(Br)C(C)=NN1CCCC(O)=O . This indicates that the compound contains a pyrazole ring with bromine and methyl groups attached, along with a butanoic acid group. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 170.63°C . The compound is a solid at room temperature .Scientific Research Applications
Facile Synthesis Techniques
A practical synthesis route for 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids through regioselective halogenation and Strecker synthesis demonstrates the compound's relevance in creating structurally specific derivatives for further application in chemical research and development (Heim-Riether, 2008).
Nanofluidic Applications
The compound serves as a building block in the optical gating of nanofluidic devices, indicating its utility in creating photolabile hydrophobic molecules that become hydrophilic upon irradiation. This property is exploited for UV-light-triggered permselective transport of ionic species, suggesting applications in controlled release, sensing, and information processing (Ali et al., 2012).
Corrosion Inhibition
A derivative, 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-4-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl) carbamoyl]-butyric acid, showcased as a corrosion inhibitor for carbon steel in acidic environments, highlights the potential of such compounds in industrial applications to protect metals from corrosion. The study underlines the high efficiency and the mechanism of action through adsorption and blocking of corrosion sites (Hmamou et al., 2015).
Therapeutic Research
The compound's framework is utilized in the development of nonpeptidic αvβ6 integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis, showcasing its importance in therapeutic research aimed at treating chronic fibrotic diseases. The study emphasizes the compound's high affinity for αvβ6 integrin, a critical target in fibrosis therapies (Procopiou et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAPAKCHZOZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

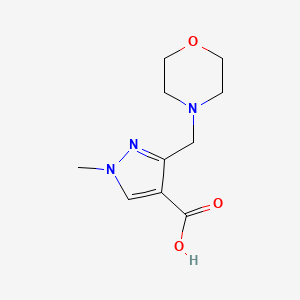
![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)
![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)
![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)
![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)
![2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethanenitrile](/img/structure/B2918423.png)
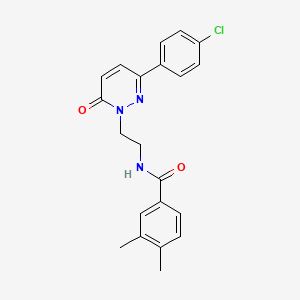
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
